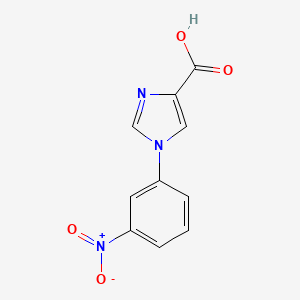
1-(3-Nitro-phenyl)-1H-imidazole-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Nitro-phenyl)-1H-imidazole-4-carboxylic acid is an organic compound that belongs to the class of imidazole derivatives Imidazole is a five-membered ring containing two nitrogen atoms at non-adjacent positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Nitro-phenyl)-1H-imidazole-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the condensation of 3-nitrobenzaldehyde with glyoxal in the presence of ammonium acetate to form 1-(3-nitrophenyl)-1H-imidazole. This intermediate is then oxidized using potassium permanganate to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
1-(3-Nitro-phenyl)-1H-imidazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The imidazole ring can undergo substitution reactions with electrophiles, leading to the formation of substituted imidazole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst or sodium borohydride.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
Oxidation: Nitro derivatives of this compound.
Reduction: Amino derivatives of this compound.
Substitution: Substituted imidazole derivatives with various functional groups.
科学研究应用
1-(3-Nitro-phenyl)-1H-imidazole-4-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.
作用机制
The mechanism of action of 1-(3-Nitro-phenyl)-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the imidazole ring can interact with metal ions and enzymes. These interactions can lead to the inhibition of enzyme activity or the modulation of biological pathways, resulting in various biological effects.
相似化合物的比较
1-(3-Nitro-phenyl)-1H-imidazole-4-carboxylic acid can be compared with other similar compounds, such as:
1-(4-Nitrophenyl)-1H-imidazole-4-carboxylic acid: Similar structure but with the nitro group at the para position, which can lead to different reactivity and biological activity.
1-(3-Aminophenyl)-1H-imidazole-4-carboxylic acid: The amino group instead of the nitro group can result in different chemical properties and applications.
1-(3-Methylphenyl)-1H-imidazole-4-carboxylic acid: The presence of a methyl group can affect the compound’s hydrophobicity and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
属性
分子式 |
C10H7N3O4 |
|---|---|
分子量 |
233.18 g/mol |
IUPAC 名称 |
1-(3-nitrophenyl)imidazole-4-carboxylic acid |
InChI |
InChI=1S/C10H7N3O4/c14-10(15)9-5-12(6-11-9)7-2-1-3-8(4-7)13(16)17/h1-6H,(H,14,15) |
InChI 键 |
PHERIMRWNZMOEP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])N2C=C(N=C2)C(=O)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














